3-(4-Chlorophenoxy)benzylamine
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Overview
Description
3-(4-Chlorophenoxy)benzylamine is an organic compound characterized by the presence of a benzylamine group attached to a 4-chlorophenoxy moiety.
Mechanism of Action
Target of Action
It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
It is known to block nerve impulses or pain sensations that are sent to the brain .
Biochemical Pathways
A related compound, chlorphenesin, has been shown to act in the central nervous system (cns) rather than directly on skeletal muscle .
Pharmacokinetics
It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of Chlorphenesin is between 2.3-5 hours .
Result of Action
It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle . This suggests that it may have a role in modulating nerve impulses or pain sensations.
Action Environment
It is known that the compound acts in the central nervous system (cns), suggesting that its action may be influenced by factors such as the physiological state of the cns and the presence of other compounds in the system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenoxy)benzylamine typically involves the reaction of 4-chlorophenol with benzylamine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to ensure high purity and yield, such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenoxy)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzylamines .
Scientific Research Applications
3-(4-Chlorophenoxy)benzylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
- 3-(4-Chlorophenoxy)propylamine
- 3-(4-Chlorophenoxy)ethylamine
- 3-(4-Chlorophenoxy)butylamine
Comparison: 3-(4-Chlorophenoxy)benzylamine is unique due to its specific benzylamine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications.
Properties
IUPAC Name |
[3-(4-chlorophenoxy)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARRDZAFQFAGKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397469 |
Source
|
Record name | 3-(4-CHLOROPHENOXY)BENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154108-30-2 |
Source
|
Record name | 3-(4-CHLOROPHENOXY)BENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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